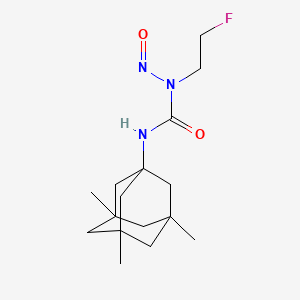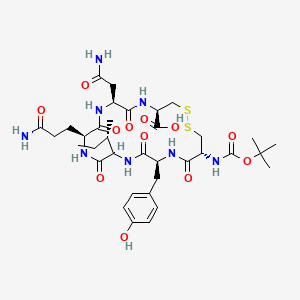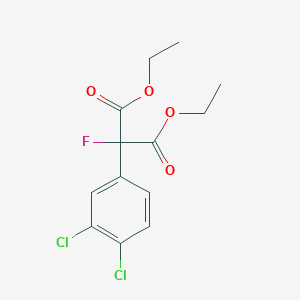
Diethyl (3,4-dichlorophenyl)(fluoro)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is an organic compound with the molecular formula C13H13Cl2FO4 and a molecular weight of 323.14 g/mol . This compound is characterized by the presence of dichlorophenyl and fluoro groups attached to a malonate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,4-dichlorophenyl)(fluoro)malonate typically involves a multi-step reaction process. One common method includes the reaction of diethyl malonate with 3,4-dichlorophenyl fluoride in the presence of a base such as sodium hydride (NaH) in benzene . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and dichlorophenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and benzene as the solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acids.
Applications De Recherche Scientifique
Diethyl (3,4-dichlorophenyl)(fluoro)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl fluoromalonate: Contains a fluoro group but lacks the dichlorophenyl group, making it less complex.
Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: Contains a nitro group and a methyl group, offering different reactivity.
Uniqueness
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is unique due to the presence of both dichlorophenyl and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H13Cl2FO4 |
|---|---|
Poids moléculaire |
323.14 g/mol |
Nom IUPAC |
diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
RSAUGNCHODTFJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


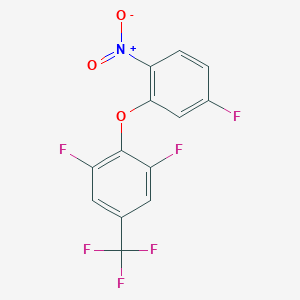
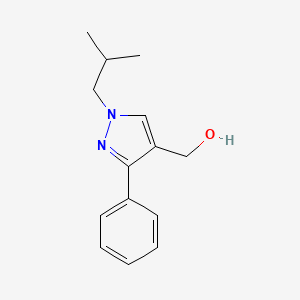
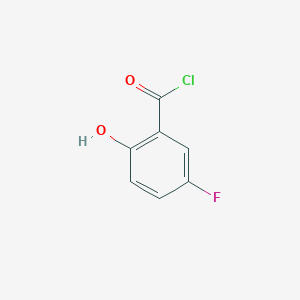
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
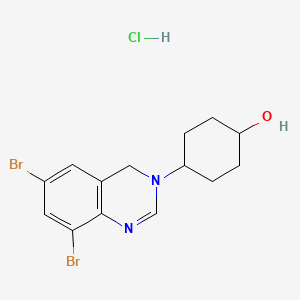
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
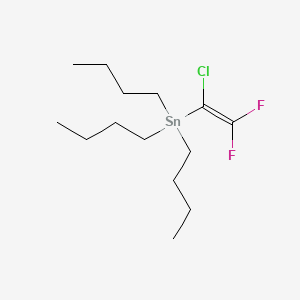
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
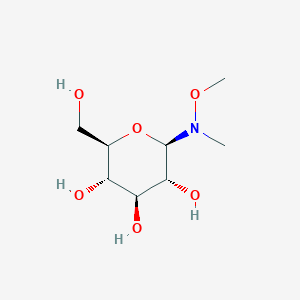
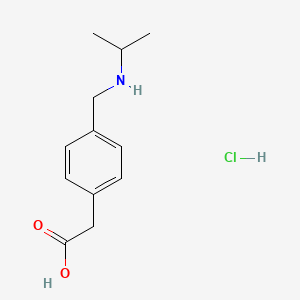
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
